
N-cyclohexyl-N'-(3-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(3-ethoxyphenyl)urea, also known as CEU, is a synthetic compound that has been extensively studied for its various biological activities. CEU belongs to the class of urea derivatives, which have shown promising results in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N'-(3-ethoxyphenyl)urea is not fully understood. However, it has been proposed that N-cyclohexyl-N'-(3-ethoxyphenyl)urea exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclohexyl-N'-(3-ethoxyphenyl)urea is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been shown to have low toxicity in animal studies. However, one of the limitations of N-cyclohexyl-N'-(3-ethoxyphenyl)urea is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N'-(3-ethoxyphenyl)urea. One area of interest is the development of more potent and selective N-cyclohexyl-N'-(3-ethoxyphenyl)urea analogs for the treatment of various diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N-cyclohexyl-N'-(3-ethoxyphenyl)urea. Furthermore, the potential use of N-cyclohexyl-N'-(3-ethoxyphenyl)urea as a therapeutic agent in various diseases, such as cancer, diabetes, and neurodegenerative diseases, warrants further investigation.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(3-ethoxyphenyl)urea involves the reaction between cyclohexyl isocyanate and 3-ethoxyaniline. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or ethyl acetate. The product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-cyclohexyl-N'-(3-ethoxyphenyl)urea has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-cyclohexyl-N'-(3-ethoxyphenyl)urea has been shown to have antimicrobial activity against various bacteria and fungi.
Propiedades
Nombre del producto |
N-cyclohexyl-N'-(3-ethoxyphenyl)urea |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(3-ethoxyphenyl)urea |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-10-6-9-13(11-14)17-15(18)16-12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H2,16,17,18) |
Clave InChI |
KOALXKBPQLJDMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2 |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





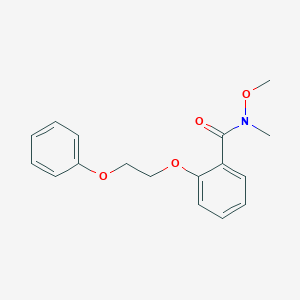
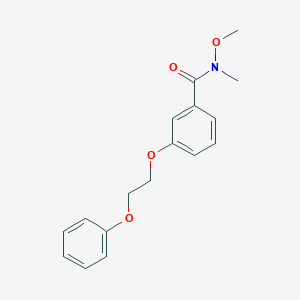
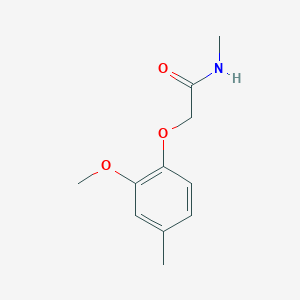
![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
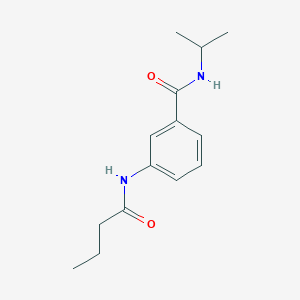


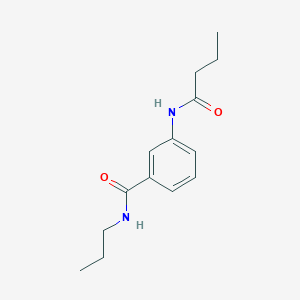
![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)